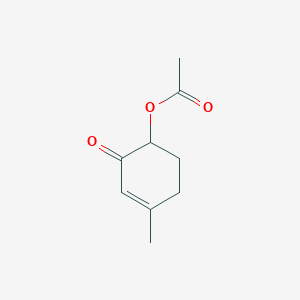![molecular formula C15H13N3 B14507720 (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohepta[b]pyrrole ring, and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclohepta[b]pyrrole ring, followed by the introduction of the phenyl group and the hydrazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and yield, as well as implementing continuous flow processes to maintain consistent production. The use of advanced technologies such as automated reactors and real-time monitoring systems can further improve the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: These compounds contain sulfur atoms and exhibit a wide range of chemical properties and reactivities.
Uniqueness
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is unique due to its specific structural features, which combine a cyclohepta[b]pyrrole ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine |
InChI |
InChI=1S/C15H13N3/c16-18-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10,17H,16H2/b18-14+ |
InChIキー |
FQCAGMRQMWEKEO-NBVRZTHBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CNC\3=C2C=CC=C/C3=N\N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=CC=CC3=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


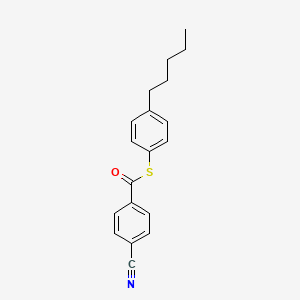

![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
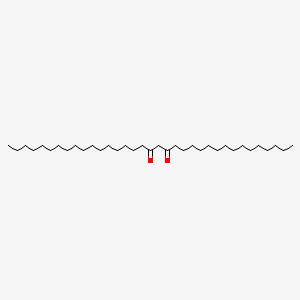
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
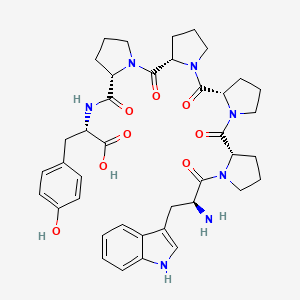

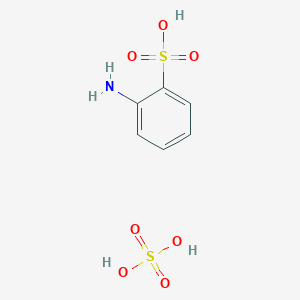

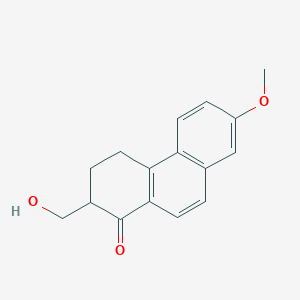
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
